molecular formula C13H9NO B15136665 10bH-phenanthridin-6-one

10bH-phenanthridin-6-one

Cat. No.: B15136665
M. Wt: 195.22 g/mol
InChI Key: QYSVHTDUVGOFCE-UHFFFAOYSA-N
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Description

6(5H)-Phenanthridinone is a heterocyclic organic compound with a fused three-ring structure, consisting of two benzene rings and one nitrogen-containing ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6(5H)-Phenanthridinone can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzophenone derivatives. This reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the heterocyclic ring system. Another method involves the oxidative cyclization of N-phenylbenzamides using oxidizing agents such as potassium permanganate or ceric ammonium nitrate .

Industrial Production Methods

In industrial settings, the production of 6(5H)-Phenanthridinone often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process. Commonly used methods include catalytic cyclization and oxidative cyclization, which are scalable and cost-effective for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6(5H)-Phenanthridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

    Reduction: Reduction of 6(5H)-Phenanthridinone can yield amine derivatives, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced into the phenanthridinone ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ceric ammonium nitrate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

Scientific Research Applications

6(5H)-Phenanthridinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6(5H)-Phenanthridinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

6(5H)-Phenanthridinone can be compared with other similar compounds, such as:

    Phenanthridine: Similar in structure but lacks the carbonyl group present in 6(5H)-Phenanthridinone.

    Phenanthrene: A non-nitrogenous analog with a similar fused ring system but different chemical properties.

    Quinoline: Contains a nitrogen atom in the ring system but has a different arrangement of rings.

The uniqueness of 6(5H)-Phenanthridinone lies in its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

10bH-phenanthridin-6-one

InChI

InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8,10H

InChI Key

QYSVHTDUVGOFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C=CC=CC3=NC2=O

Origin of Product

United States

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